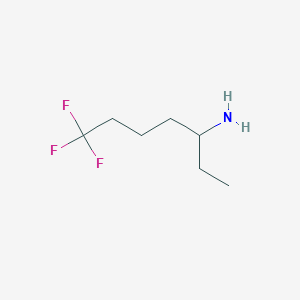

7,7,7-Trifluoroheptan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,7,7-Trifluoroheptan-3-amine is a chemical compound with the CAS Number: 910392-82-4 . It has a molecular weight of 169.19 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 7,7,7-Trifluoroheptan-3-amine is 1S/C7H14F3N/c1-2-6(11)4-3-5-7(8,9)10/h6H,2-5,11H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

7,7,7-Trifluoroheptan-3-amine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Direct Amidation and Formylation

Research has demonstrated the efficiency of B(OCH2CF3)3 for the direct amidation of a variety of carboxylic acids with a broad range of amines, including N-protected amino acids, with low levels of racemization. This process simplifies the purification of amide products and has also been applied for the formylation of amines, yielding good to excellent outcomes (Lanigan, Starkov, & Sheppard, 2013).

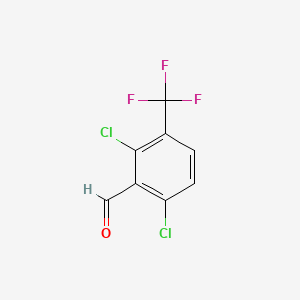

Trifluoromethylation of Aryl Chlorides

The trifluoromethyl group, which shares similarities with the 7,7,7-Trifluoroheptan-3-amine in terms of the presence of fluorine atoms, is crucial in pharmaceutical and agrochemical design for its electron density attraction capabilities. An efficient method for adding CF3 groups to a wide array of aryl substrates has been developed, significantly impacting the synthesis of pharmaceutical and agrochemical compounds (Cho et al., 2010).

Catalyst-Free Reductive Trifluoroethylation

A practical, catalyst-free method for the reductive trifluoroethylation of free amines has been reported, showcasing remarkable functional group tolerance. This method uses trifluoroacetic acid as a fluorine source and provides a straightforward approach to access a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores (Andrews, Faizova, & Denton, 2017).

Samarium(III) Complex Formation

The coordination capabilities of heptadentate ligands with metals, as demonstrated with samarium(III), highlight the structural diversity achievable with complex amine-based ligands, potentially including those similar to 7,7,7-Trifluoroheptan-3-amine (Kanesato, Ngassapa, & Yokoyama, 2001).

Safety and Hazards

The safety information for 7,7,7-Trifluoroheptan-3-amine indicates that it is potentially dangerous . The hazard statements include H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Wirkmechanismus

Mode of Action

It is known that the compound can undergo a trifluoroethylation reaction , which may influence its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by 7,7,7-Trifluoroheptan-3-amine are currently unknown

Action Environment

Like many other aromatic amines, it is likely that factors such as temperature, ph, and presence of other chemicals could potentially affect its action .

Eigenschaften

IUPAC Name |

7,7,7-trifluoroheptan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N/c1-2-6(11)4-3-5-7(8,9)10/h6H,2-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHQGYNBVJTJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)

![Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2866189.png)

![3-[(2-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2866190.png)

![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2866192.png)

![4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2866193.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2866196.png)

![N-(benzo[b]thiophen-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2866197.png)

![(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2866200.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2866202.png)

![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)